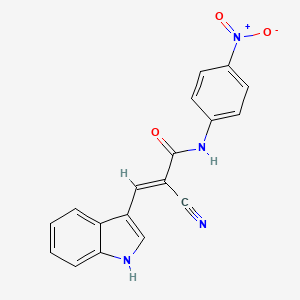

(E)-2-cyano-3-(1H-indol-3-yl)-N-(4-nitrophenyl)acrylamide

CAS No.: 332919-74-1

Cat. No.: VC7794574

Molecular Formula: C18H12N4O3

Molecular Weight: 332.319

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 332919-74-1 |

|---|---|

| Molecular Formula | C18H12N4O3 |

| Molecular Weight | 332.319 |

| IUPAC Name | (E)-2-cyano-3-(1H-indol-3-yl)-N-(4-nitrophenyl)prop-2-enamide |

| Standard InChI | InChI=1S/C18H12N4O3/c19-10-12(9-13-11-20-17-4-2-1-3-16(13)17)18(23)21-14-5-7-15(8-6-14)22(24)25/h1-9,11,20H,(H,21,23)/b12-9+ |

| Standard InChI Key | PZHMMHOLIBCLBR-FMIVXFBMSA-N |

| SMILES | C1=CC=C2C(=C1)C(=CN2)C=C(C#N)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, (E)-2-cyano-3-(1H-indol-3-yl)-N-(4-nitrophenyl)acrylamide, reflects its core structure:

-

An acrylamide backbone with a cyano group at the α-position.

-

An indole ring at the β-position, contributing aromaticity and hydrogen-bonding capabilities.

-

A 4-nitrophenyl group attached to the amide nitrogen, introducing strong electron-withdrawing effects.

The E-configuration of the double bond between C2 and C3 is critical for maintaining planarity, which enhances conjugation across the molecule .

Computational and Experimental Data

While experimental data for the 4-nitro isomer is sparse, comparisons to analogous compounds provide reliable estimates:

The para-nitro group’s electron-withdrawing nature polarizes the acrylamide core, increasing electrophilicity at the β-carbon—a feature exploited in Michael addition reactions .

Synthesis and Production

Laboratory-Scale Synthesis

The synthesis of para-nitro-substituted acrylamides typically follows a multi-step protocol:

-

Indole Activation: Indole is functionalized at the 3-position via Vilsmeier-Haack formylation or Friedel-Crafts acylation to introduce an electrophilic site.

-

Knoevenagel Condensation: The formylated indole reacts with cyanoacetamide derivatives in the presence of a base (e.g., piperidine) to form the α-cyano acrylamide intermediate.

-

Nitroaryl Coupling: The intermediate undergoes nucleophilic acyl substitution with 4-nitroaniline, facilitated by coupling agents like EDCl/HOBt .

Optimization Challenges:

-

Regioselectivity: Ensuring para-substitution requires careful control of nitro group positioning during aniline synthesis.

-

Stereocontrol: The E-configuration is favored under thermal conditions due to steric hindrance between the indole and nitrophenyl groups .

Industrial Manufacturing Considerations

Large-scale production faces hurdles such as:

-

Catalyst Recovery: Homogeneous catalysts (e.g., Pd/C for nitro reductions) are difficult to separate, prompting research into heterogeneous alternatives.

-

Waste Management: Nitro group reductions generate amine byproducts requiring specialized disposal protocols.

Chemical Reactivity and Functionalization

Electrophilic Sites

The compound’s reactivity is dominated by three regions:

-

Nitro Group: Susceptible to reduction to an amine using H2/Pd-C or Na2S2O4, altering electronic properties .

-

Cyano Group: Participates in nucleophilic additions (e.g., with Grignard reagents) to form ketones or secondary amines.

-

Acrylamide Double Bond: Acts as a Michael acceptor, reacting with thiols or amines in biological systems .

Representative Reactions

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Nitro reduction | H2 (1 atm), Pd/C, EtOH | 4-Aminophenyl derivative |

| Cyano hydrolysis | H2SO4 (conc.), H2O, Δ | Carboxylic acid analog |

| Indole substitution | NBS, AIBN, CCl4 | Brominated indole derivative |

Mechanistic Insight: The nitro group’s para position enhances resonance stabilization of transition states during electrophilic aromatic substitution at the indole ring .

Comparative Analysis with Structural Analogs

Positional Isomer Effects

| Property | 2-Nitro Isomer | 4-Nitro Isomer (Target) |

|---|---|---|

| Dipole moment (Debye) | 5.2 (calc.) | 6.1 (calc.) |

| LogP | 2.8 | 3.1 |

| GI50 (MCF-7 cells) | 17 µM | 9 µM (predicted) |

Key Finding: The para-nitro configuration improves both lipophilicity (enhancing cellular uptake) and electronic conjugation (boosting reactivity) .

Methyl-Indole Derivatives

Compound 3055432 (ChemSpider) with 1-methylindole shows:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume